(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl-2,3,5,6-d4)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Overview
Description
Cefadroxil-d4 (trifluoroacetate salt) is a deuterated form of cefadroxil, a semisynthetic cephalosporin antibiotic. This compound is primarily used as an internal standard for the quantification of cefadroxil in various analytical applications, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . The molecular formula of Cefadroxil-d4 (trifluoroacetate salt) is C16H13D4N3O5S • CF3COOH, and it has a molecular weight of 481.4 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cefadroxil-d4 (trifluoroacetate salt) involves the incorporation of deuterium atoms into the cefadroxil molecule. This is typically achieved through a series of chemical reactions that replace specific hydrogen atoms with deuterium. The exact synthetic route and reaction conditions can vary, but they generally involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium .
Industrial Production Methods
Industrial production of Cefadroxil-d4 (trifluoroacetate salt) follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment and conditions to ensure high yield and purity of the final product. The production process is carefully monitored to maintain the deuterium content and the overall quality of the compound .
Chemical Reactions Analysis
Types of Reactions
Cefadroxil-d4 (trifluoroacetate salt) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Common Reagents and Conditions
The reactions involving Cefadroxil-d4 (trifluoroacetate salt) typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require the presence of a catalyst .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of Cefadroxil-d4 (trifluoroacetate salt) may produce various oxidized derivatives, while reduction may yield reduced forms of the compound .
Scientific Research Applications
Cefadroxil-d4 (trifluoroacetate salt) has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of cefadroxil in various samples
Biology: Employed in studies involving bacterial infections to understand the pharmacokinetics and pharmacodynamics of cefadroxil
Medicine: Utilized in clinical research to develop and validate analytical methods for the detection and quantification of cefadroxil in biological samples
Industry: Applied in the pharmaceutical industry for quality control and assurance of cefadroxil-containing products
Mechanism of Action
Cefadroxil-d4 (trifluoroacetate salt) exerts its effects by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This binding inhibits the third and final stage of bacterial cell wall synthesis, leading to cell lysis. The inhibition of cell wall synthesis is mediated by bacterial cell wall autolytic enzymes such as autolysins .
Comparison with Similar Compounds
Cefadroxil-d4 (trifluoroacetate salt) is unique due to its deuterium content, which makes it an ideal internal standard for analytical applications. Similar compounds include:
Cefadroxil: The non-deuterated form of the compound, used as an antibiotic
Cefazolin-13C2,15N: Another isotopically labeled cephalosporin used for similar analytical purposes
Cefadroxil-d4 trifluoroacetate: Another deuterated form of cefadroxil, used for similar applications
These compounds share similar chemical structures and applications but differ in their isotopic labeling, which affects their use in analytical methods .
Properties
IUPAC Name |
(6R,7R)-7-[[(2R)-2-amino-2-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;2,2,2-trifluoroacetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5S.C2HF3O2/c1-7-6-25-15-11(14(22)19(15)12(7)16(23)24)18-13(21)10(17)8-2-4-9(20)5-3-8;3-2(4,5)1(6)7/h2-5,10-11,15,20H,6,17H2,1H3,(H,18,21)(H,23,24);(H,6,7)/t10-,11-,15-;/m1./s1/i2D,3D,4D,5D; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQRAWSCYCASBIK-AUTKPGNWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O.C(=O)(C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[C@H](C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C)C(=O)O)N)[2H])[2H])O)[2H].C(=O)(C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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